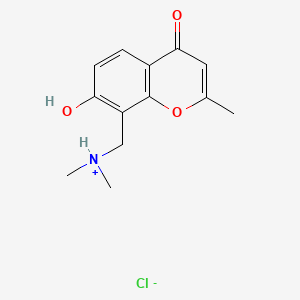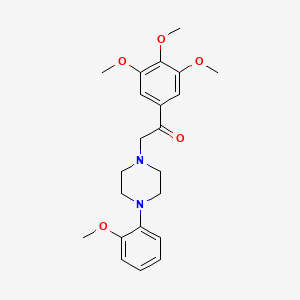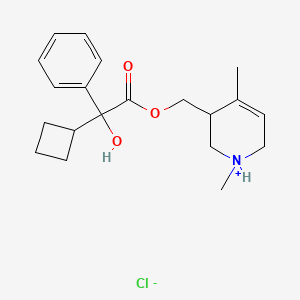![molecular formula C24H16N2O4 B13739125 4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)
4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid is an organic compound that belongs to the family of bipyridine derivatives. This compound is characterized by its unique structure, which includes two benzoic acid groups attached to a bipyridine core. The presence of both carboxylic acid and bipyridine functionalities makes it a versatile ligand in coordination chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid typically involves a multi-step process. One common method is the solvothermal synthesis, where the compound is formed under high temperature and pressure conditions in a solvent. For example, a reaction involving 4,4’-bipyridine and 2,6-dibromobenzoic acid in the presence of a palladium catalyst can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The bipyridine and benzoic acid moieties can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups would yield carboxylate salts, while reduction of the bipyridine core would produce dihydrobipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the development of advanced materials, such as sensors and catalysts.
Wirkmechanismus
The mechanism of action of 4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid largely depends on its ability to coordinate with metal ions. The bipyridine core can form stable complexes with various metal ions, which can then participate in catalytic or electronic processes. The carboxylic acid groups enhance the compound’s solubility and reactivity, facilitating its use in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative without the benzoic acid groups.
4,4’-Bibenzoic acid: Contains two benzoic acid groups but lacks the bipyridine core.
4,4’-([2,4’-Bipyridine]-4,6-diyl)dibenzoic acid: A similar compound with a different substitution pattern on the bipyridine core.
Uniqueness
4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid is unique due to the combination of bipyridine and benzoic acid functionalities. This dual functionality allows it to form diverse coordination complexes and participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C24H16N2O4 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
4-[6-(4-carboxyphenyl)-4-pyridin-4-ylpyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C24H16N2O4/c27-23(28)18-5-1-16(2-6-18)21-13-20(15-9-11-25-12-10-15)14-22(26-21)17-3-7-19(8-4-17)24(29)30/h1-14H,(H,27,28)(H,29,30) |
InChI-Schlüssel |
VFLSZZOUUGUMJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=NC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


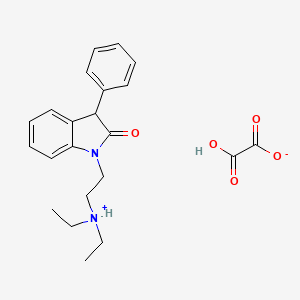
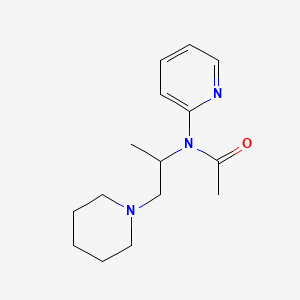
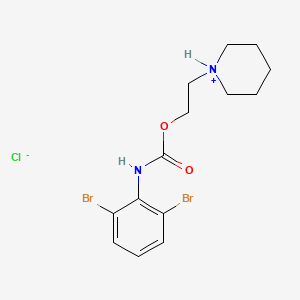
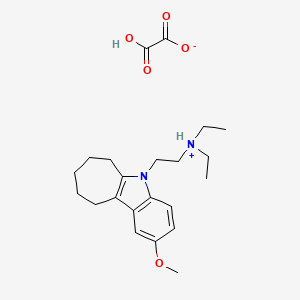


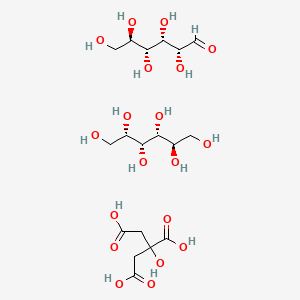

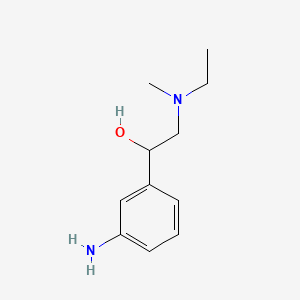

![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
